molecular formula C16H17FN4O B11025673 4-amino-2-[(4-fluorophenyl)amino]-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one

4-amino-2-[(4-fluorophenyl)amino]-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11025673
M. Wt: 300.33 g/mol
InChI Key: HTYLLVSGHVAHRP-UHFFFAOYSA-N
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Description

4-amino-2-[(4-fluorophenyl)amino]-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a quinazolinone core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-[(4-fluorophenyl)amino]-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate precursor, such as an anthranilic acid derivative, under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction, where a fluorinated aromatic amine reacts with the quinazolinone intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-amino-2-[(4-fluorophenyl)amino]-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is of interest for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It can be used in the development of new materials with unique properties, such as high thermal stability and specific electronic characteristics.

Mechanism of Action

The mechanism of action of 4-amino-2-[(4-fluorophenyl)amino]-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and other proteins that play critical roles in various biological processes. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

4-amino-2-[(4-fluorophenyl)amino]-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one can be compared with other similar compounds, such as:

    Quinazolinone Derivatives: These compounds share the quinazolinone core and may exhibit similar biological activities.

    Fluorinated Aromatic Amines: Compounds with fluorinated aromatic rings often have unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets.

    Aminated Heterocycles: These compounds contain amino groups attached to heterocyclic cores and are commonly studied for their potential therapeutic applications.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H17FN4O

Molecular Weight

300.33 g/mol

IUPAC Name

4-amino-2-(4-fluoroanilino)-7,7-dimethyl-6,8-dihydroquinazolin-5-one

InChI

InChI=1S/C16H17FN4O/c1-16(2)7-11-13(12(22)8-16)14(18)21-15(20-11)19-10-5-3-9(17)4-6-10/h3-6H,7-8H2,1-2H3,(H3,18,19,20,21)

InChI Key

HTYLLVSGHVAHRP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(=NC(=N2)NC3=CC=C(C=C3)F)N)C

Origin of Product

United States

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